BenchChemオンラインストアへようこそ!

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

Phosphodiesterase 10A Structure-Activity Relationship Regiochemical Differentiation

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (CAS 1330765-09-7) is a Boc-protected azetidine-imidazopyridine building block with the molecular formula C₁₅H₁₈BrN₃O₂ and a molecular weight of 352.23 g/mol. Its structure incorporates three key motifs: a 6-bromoimidazo[1,5-a]pyridine core, a 1-azetidine linker at the imidazo C-1 position, and a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen.

Molecular Formula C15H18BrN3O2
Molecular Weight 352.23 g/mol
CAS No. 1330765-09-7
Cat. No. B1447370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
CAS1330765-09-7
Molecular FormulaC15H18BrN3O2
Molecular Weight352.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=C3C=CC(=CN3C=N2)Br
InChIInChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-6-10(7-18)13-12-5-4-11(16)8-19(12)9-17-13/h4-5,8-10H,6-7H2,1-3H3
InChIKeyHCMAJQLLJWZAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (CAS 1330765-09-7): Procurement Profile and Compound Identity


tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (CAS 1330765-09-7) is a Boc-protected azetidine-imidazopyridine building block with the molecular formula C₁₅H₁₈BrN₃O₂ and a molecular weight of 352.23 g/mol . Its structure incorporates three key motifs: a 6-bromoimidazo[1,5-a]pyridine core, a 1-azetidine linker at the imidazo C-1 position, and a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen . This combination is specifically designed for use in fragment-based drug discovery and medicinal chemistry as a dual-functionalization intermediate; the 6-bromo substituent enables transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, while the Boc-protected azetidine provides a masked secondary amine that can be deprotected under mild acidic conditions for subsequent amide bond formation or diversification [1].

Why Generic Analogs Fail to Substitute for CAS 1330765-09-7 in Targeted Synthesis


Generic substitution of tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate with other imidazo[1,5-a]pyridine derivatives is not feasible because the bromine position on the heterocyclic core dictates both the regiochemistry of cross-coupling partners and the electronic distribution of the resulting ligand [1]. The 6-bromo substituent on the pyridine ring provides a unique vector for further elaboration compared to the 7-bromo isomer (CAS 1273566-14-5), which has been shown in PDE10A inhibitor SAR studies to result in significantly different target engagement profiles [1]. Furthermore, the presence of the Boc-protected azetidine at the imidazo C-1 position, versus the free azetidine analog (CAS 1214875-27-0), offers orthogonal protection that is critical for late-stage functionalization without interfering with cross-coupling conditions at the 6-position . These compounding structural features create a narrow substitution criterion where altering either the halogen position or the nitrogen protection state can derail entire synthetic routes.

Quantitative Evidence Guide: Measured Differentiation of tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate Against Structural Analogs


Bromine Positional Isomerism: 6-Bromo vs. 7-Bromo Impact on PDE10A Inhibitor Potency

In the PDE10A inhibitor series, the imidazo[1,5-a]pyridine regioisomer with bromine at the 6-position (as in CAS 1330765-09-7) demonstrated a markedly different potency profile compared to the 7-bromo isomer when elaborated to the final inhibitor. The lead compound A30 derived from the 6-bromo scaffold exhibited an IC50 of 3.5 nM against PDE10A with high selectivity over other PDE isoforms [1]. In contrast, analogous compounds built from the 7-bromo scaffold showed substantially lower PDE10A inhibitory activity, highlighting the critical role of the 6-bromo regioisomer as the preferred building block for this target class [1].

Phosphodiesterase 10A Structure-Activity Relationship Regiochemical Differentiation

Protection State Differentiation: Boc-Protected Azetidine vs. Free Amine for Orthogonal Synthetic Strategies

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (CAS 1330765-09-7) provides the azetidine amine in a Boc-protected state, enabling chemists to perform Suzuki-Miyaura cross-coupling at the 6-bromo position without competing reactions at the secondary amine . The deprotected analog, 1-(azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine (CAS 1214875-27-0), has a free NH group that must be protected prior to cross-coupling, requiring an additional synthetic step and reducing overall yield by an estimated 15–25% due to protection and deprotection losses, based on typical Boc chemistry workflows [1].

Late-Stage Functionalization Orthogonal Protection Fragment-Based Drug Discovery

Purity and Quality Metrics: Batch-to-Batch Reproducibility for Procurement Decisions

Independent vendor quality documentation demonstrates that tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (CAS 1330765-09-7) is supplied with a standard purity of ≥95% (HPLC, NMR) and ≥98% (NLT) depending on the supplier . Specifically, Bidepharm's certificate of analysis reports purity at the 95+% level with full NMR and HPLC characterization, while Synblock offers an NLT 98% grade with comprehensive documentation including MSDS, NMR, HPLC, and LC-MS data . This dual sourcing with documented purity standards allows procurement teams to select the grade appropriate for their specific application (e.g., 95+% for screening library synthesis vs. 98% for critical path lead optimization) .

Quality Control Procurement Specification Purity Assurance

High-Value Application Scenarios for tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate in Scientific and Industrial Selection


Synthesis of Selective PDE10A Inhibitors for Pulmonary Arterial Hypertension Research

This building block is the optimal starting material for generating azetidine-linked imidazopyridine PDE10A inhibitors. The 6-bromo regioisomer directly maps to the lead compound A30 (PDE10A IC50 = 3.5 nM), and starting from the 6-bromo scaffold avoids the potency erosion observed with the 7-bromo isomer . Research groups targeting PDE10A for PAH or CNS indications should prioritize CAS 1330765-09-7 to accelerate SAR exploration around the azetidine-imidazopyridine chemotype .

Parallel Library Synthesis via Late-Stage Diversification Using Orthogonal Functional Handles

The combination of a 6-bromo cross-coupling handle and a Boc-protected azetidine amine makes this compound uniquely suited for two-dimensional parallel library synthesis. Chemists can perform Suzuki coupling at the 6-position with diverse boronic acids, followed by Boc deprotection and amide coupling, all without intermediate purification steps . This orthogonal synthesis strategy enables the rapid generation of 100+ compound libraries for high-throughput screening campaigns .

Fragment-Based Drug Discovery (FBDD) with Imidazopyridine Privileged Scaffolds

The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in FBDD due to its favorable physicochemical properties and multiple hydrogen-bonding vectors . The 6-bromo substituent provides a synthetic handle for fragment growing strategies, while the azetidine moiety introduces conformational constraint that can improve binding entropy upon target engagement . This building block enables fragment elaboration at two distinct vectors simultaneously, increasing the efficiency of fragment-to-lead optimization .

Covalent Inhibitor Design via Bromide Replacement with Warhead Moieties

The 6-bromo substituent serves as a latent electrophile for nucleophilic aromatic substitution (SNAr) reactions, enabling the installation of covalent warhead moieties (e.g., acrylamides, vinyl sulfonamides) at the imidazopyridine C-6 position . Combined with Boc deprotection and acylation at the azetidine nitrogen, this provides access to dual-site covalent inhibitors for kinases and other targets requiring irreversible inhibition mechanisms .

Quote Request

Request a Quote for tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.